

A Comparative Performance Analysis of Disperse Red 86 and Disperse Red 60

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Compound of Interest

Compound Name: Disperse red 86

Cat. No.: B1580897

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This guide provides a detailed comparison of the performance characteristics of two widely used anthraquinone disperse dyes: **Disperse Red 86** and Disperse Red 60. The information presented is intended for researchers, scientists, and drug development professionals who may utilize these dyes in textile applications, quality control, or as reference standards. This analysis is supported by a compilation of experimental data from various technical sources.

General Properties

Disperse Red 86 and Disperse Red 60 are both anthraquinone-based dyes primarily used for dyeing synthetic fibers, particularly polyester. Their chemical structures, while both derived from anthraquinone, feature different substituents that influence their shade, fastness properties, and other performance characteristics.

Property	Disperse Red 86	Disperse Red 60
C.I. Name	Disperse Red 86	Disperse Red 60
CAS Number	81-68-5[1]	17418-58-5[2]
Chemical Class	Anthraquinone	Anthraquinone
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₅ S[1][3]	C ₂₀ H ₁₃ NO ₄ [2]
Molecular Weight	422.45 g/mol [1][3]	331.32 g/mol
Shade on Polyester	Bluish-pink to Peach-pink[3]	Bright red with a blue light cast
Primary Applications	Polyester and its blends, polyamide, and acetate fibers. [3]	Primarily used for dyeing polyester and its blended fabrics, as well as for transfer printing.[4]

Comparative Fastness Properties on Polyester

The fastness properties of a dye are critical indicators of its performance and durability. The following table summarizes the comparative fastness ratings of **Disperse Red 86** and Disperse Red 60 on polyester fibers, based on standardized ISO and AATCC test methods. The ratings are on a scale of 1 to 5 (or 1 to 8 for lightfastness), with a higher number indicating better performance.

Fastness Property	Test Standard	Disperse Red 86	Disperse Red 60
Light Fastness (Xenon Arc)	ISO 105-B02 / AATCC TM16.3	6-7	5-6
Washing Fastness (Color Change)	ISO 105-C06 / AATCC TM61	4-5	4
Rubbing Fastness (Dry)	ISO 105-X12 / AATCC TM8	4-5	4
Rubbing Fastness (Wet)	ISO 105-X12 / AATCC TM8	4	3-4
Sublimation Fastness	ISO 105-P01	4	3-4
Perspiration Fastness	ISO 105-E04 / AATCC TM15	4-5	4

Note: The fastness ratings are compiled from multiple sources and may vary depending on the depth of shade, dyeing process, and finishing treatments applied.

Based on the available data, **Disperse Red 86** generally exhibits superior lightfastness and sublimation fastness compared to Disperse Red 60. Its performance in washing and rubbing fastness is also very good. While both are anthraquinone dyes, these differences in performance can be attributed to their distinct molecular structures. Anthraquinone dyes, in general, are often selected for applications where high lightfastness is a critical requirement.

Toxicological Profile

For researchers and professionals in drug development, understanding the toxicological profile of chemical compounds is paramount. Here is a summary of the available toxicological information for both dyes.

Dye	Toxicological Information
Disperse Red 86	May cause damage to organs through prolonged or repeated exposure.[5] It is also considered toxic to aquatic life with long-lasting effects.[6] It is listed as a potential endocrine-disrupting compound.[6]
Disperse Red 60	May cause an allergic skin reaction.[4] Studies on zebrafish embryos have shown that it can induce biochemical alterations at environmentally realistic concentrations. It is also reported to be an eye irritant.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of disperse dyes on polyester fabrics.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to ensure good dye penetration and fastness.

- Apparatus: High-temperature dyeing machine, beakers, pH meter, and a spectrophotometer for color measurement.
- Procedure:
 - A dyebath is prepared with a specific concentration of the disperse dye, a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5).
 - The polyester fabric is introduced into the dyebath.
 - The temperature of the dyebath is raised to 130-135°C under pressure and maintained for 30-60 minutes.

- After dyeing, the fabric is rinsed and subjected to a reduction clearing process to remove any unfixed dye from the surface.
- The fabric is then dried and conditioned before performance evaluation.

Fastness Testing

- Light Fastness (ISO 105-B02): Dyed specimens are exposed to a xenon arc lamp under specified conditions, which simulates natural sunlight. The change in color is assessed by comparing the exposed sample with an unexposed sample against a blue wool scale (rated 1-8).
- Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multifiber strip) and then washed in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales (rated 1-5).
- Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure using a crockmeter. The degree of color transfer to the cotton cloth is assessed using a grey scale for staining (rated 1-5).
- Sublimation Fastness (ISO 105-P01): A dyed sample is placed in contact with an undyed fabric and heated under pressure at a specific temperature (e.g., 180°C, 200°C, or 220°C) for a set time (e.g., 30 seconds). The change in color of the sample and the staining of the undyed fabric are evaluated.

Purity Analysis for Research Applications

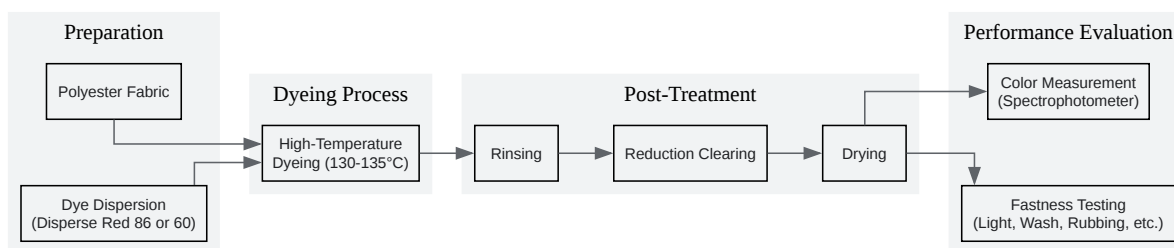
For scientific and drug development applications where purity is critical, High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of disperse dyes.

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
- Typical Method:

- System: A liquid chromatograph equipped with a photodiode array (PDA) or a mass spectrometry (MS) detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile and water is often employed.
- Detection: The PDA detector can provide spectral information for peak identification, while an MS detector offers higher sensitivity and specificity for impurity profiling.

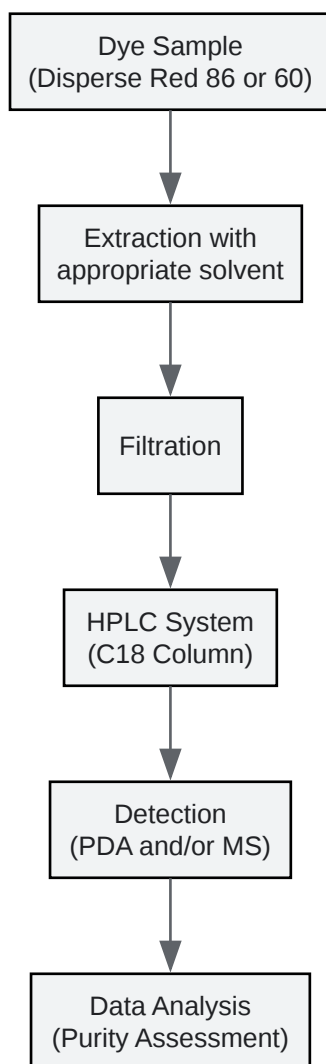
This analytical approach allows for the quantification of the main dye component and the identification and quantification of any impurities, which is crucial for ensuring the reliability and reproducibility of experimental results.

Diagrams



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Caption: Experimental workflow for dyeing and performance evaluation of disperse dyes.



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Caption: Workflow for purity analysis of disperse dyes using HPLC.

Conclusion

In summary, both **Disperse Red 86** and Disperse Red 60 are effective colorants for polyester, with **Disperse Red 86** offering superior light and sublimation fastness. The choice between these two dyes will depend on the specific performance requirements of the end product. For applications demanding high durability to light exposure, **Disperse Red 86** would be the preferred option. For drug development and other research applications, it is crucial to consider the toxicological profiles and to perform rigorous purity analysis of these dyes to ensure the integrity of experimental outcomes.

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